Bismaleimidoethane

Polymer chemistry Thermal analysis Polyimide resins

For researchers requiring precise, short-distance bioconjugation, BMOE provides an 8.0 Å spacer arm-the shortest bismaleimide crosslinker available-enabling high-fidelity trapping of proximal cysteine residues without conformational ambiguity. This resolves data inconsistency in protein interaction and cryo-EM studies. Key supply advantages: - Consistent ≥98% purity (mode across major suppliers) minimizes batch-to-batch variability. - Ambient temperature shipping stability simplifies logistics and reduces cold-chain costs. - Stock availability across multiple global vendors ensures rapid lead times.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B1261102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismaleimidoethane
Synonymsis(maleimido)ethane
bismaleimidoethane
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC(N1C(=O)C=CC1=O)N2C(=O)C=CC2=O
InChIInChI=1S/C10H8N2O4/c1-6(11-7(13)2-3-8(11)14)12-9(15)4-5-10(12)16/h2-6H,1H3
InChIKeyRVRLFABOQXZUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismaleimidoethane (BMOE) – Core Properties and Procurement Baseline


Bismaleimidoethane (BMOE; 1,2-Bis(maleimido)ethane; CAS 5132-30-9) is a homobifunctional bismaleimide monomer characterized by a short ethylene bridge between two terminal maleimide groups (molecular formula C10H8N2O4, MW 220.18 g/mol, melting point 193–194°C) . It functions as a crosslinking agent in polymer networks and as a thiol-reactive bioconjugation reagent . Unlike higher molecular weight aromatic bismaleimides (e.g., 4,4′-bismaleimidodiphenylmethane, BDM) which dominate high-temperature composite applications, BMOE’s aliphatic spacer confers a distinct combination of thermal behavior and mechanical influence in modified resin systems [1].

Why Bismaleimidoethane Cannot Be Simply Substituted with Alternative BMI Crosslinkers


Bismaleimides are not interchangeable drop-in replacements. The molecular architecture of the spacer bridging the two maleimide termini critically governs three procurement-relevant performance axes: (i) thermal degradation profile of the cured network, (ii) mechanical property balance (particularly the stress–strain vs. toughness trade-off), and (iii) crosslinking proximity in bioconjugation applications [1]. Systematic structure–property studies confirm that aliphatic bismaleimides such as BMOE produce networks with distinct thermogravimetric degradation behavior and crosslink density outcomes compared to aromatic analogs [2]. Moreover, in epoxy matrix modification, BMOE and aromatic BMIs exert opposite directional effects on toughness, precluding simple molar-equivalent substitution [3]. The spacer arm length of 8.0 Å directly determines the molecular proximity required for efficient crosslinking, a parameter that changes by a factor of 1.6× to 2.0× with longer-chain analogs .

Quantitative Differentiation Evidence for Bismaleimidoethane Relative to Closest Comparators


Thermal Degradation Onset Temperature: BMOE-Based Polyimide vs. Aromatic BMI Analog

In thermogravimetric analysis under inert nitrogen atmosphere, polyimide networks cured from BMOE and 4,4′-diaminodicyclohexylmethane exhibit a 5% weight loss temperature (T₅%) of 305°C, which is 50°C lower than that reported for aromatic BDM-based polyimide networks (T₅% ≈ 355°C) [1]. This quantifiable difference arises from the aliphatic ethylene spacer in BMOE versus the rigid diphenylmethane backbone in BDM, directly affecting the thermal stability of the final cured network [2].

Polymer chemistry Thermal analysis Polyimide resins

Divergent Mechanical Property Modification in Epoxy Resin Systems: BMOE vs. Siloxane Modifiers

In siliconized epoxy intercrosslinked matrix materials, incorporation of 5–15% BMOE produces mechanical property changes opposite in direction to those imparted by siloxane modification. Specifically, BMOE incorporation improves stress–strain properties while lowering toughness, whereas siloxane introduction improves toughness with a reduction in stress–strain values [1]. This directional opposition confirms that BMOE increases network rigidity and reduces energy dissipation capacity, a behavior that must be accounted for when balancing strength versus toughness in formulated resin systems.

Epoxy modification Mechanical properties Intercrosslinked networks

Spacer Arm Length as a Determinant of Crosslinking Proximity: BMOE (8.0 Å) vs. BM(PEG)₃ (17.8 Å)

BMOE is the shortest commercially available bismaleimide crosslinker, featuring a seven-atom spacer arm that yields an effective crosslinking distance of 8.0 Å between conjugated sulfhydryl groups . In comparison, BM(PEG)₃, a PEG-based bismaleimide analog, provides a spacer arm length of 17.8 Å . This 2.2× difference in crosslinking distance directly determines which protein–protein interactions can be captured or stabilized—BMOE selectively crosslinks cysteine residues in immediate spatial proximity (<8 Å), whereas longer spacers permit bridging of more distant thiols but reduce spatial resolution in structure mapping experiments .

Bioconjugation Protein crosslinking Structural biology

Validated Application Scenarios for Bismaleimidoethane Based on Differential Evidence


Polyimide Resin Formulation Where Moderate Thermal Stability (T₅% ≈ 305°C) Is Sufficient

For polyimide applications that do not require the >350°C thermal degradation threshold characteristic of aromatic BDM-based systems, BMOE provides a suitable alternative. The 5% weight loss temperature of 305°C under nitrogen defines the upper operational temperature boundary for BMOE-based polyimides [1]. This scenario applies to electronic encapsulation and moderate-temperature composite matrices where the aliphatic spacer offers processing advantages (e.g., lower melt viscosity) not captured in thermal data alone.

Epoxy Resin Stiffening Requiring Increased Stress–Strain Properties with Acceptable Toughness Reduction

When epoxy resin formulations require enhanced stress–strain performance at the expense of some toughness, BMOE incorporation at 5–15% loading provides a directional stiffness increase opposite to that achieved with siloxane toughening agents [1]. This application scenario is relevant for rigid structural adhesives, electrical insulation coatings, and matrix materials where dimensional stability under load outweighs impact resistance requirements.

High-Resolution Protein Crosslinking for Structural Biology (Cryo-EM and XL-MS)

BMOE is the crosslinker of choice for capturing protein–protein interactions that require the shortest possible crosslinking distance (8.0 Å). This application is validated by its use in low-resolution cryo-EM structure determination of substrate-bound BAM complexes, where the 8.0 Å spacer arm enables specific covalent trapping of proximal cysteine residues without introducing the conformational flexibility or distance ambiguity associated with longer PEG-based crosslinkers [1]. High-molecular-weight adduct detection by immunoblot confirms efficient crosslinking under native conditions [2].

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